molecular formula C9H11ClO B3041744 4-Chloro-1-ethoxy-2-methylbenzene CAS No. 35338-32-0

4-Chloro-1-ethoxy-2-methylbenzene

Cat. No.: B3041744
CAS No.: 35338-32-0
M. Wt: 170.63 g/mol
InChI Key: UHQOBGKIAAQMOS-UHFFFAOYSA-N
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Description

4-Chloro-1-ethoxy-2-methylbenzene is an aromatic compound with a benzene ring substituted with a chlorine atom at the fourth position, an ethoxy group at the first position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethoxy group. Subsequently, chlorination and methylation steps are carried out to introduce the chlorine and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) bromide or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives of this compound.

    Oxidation: Products include ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Products include 1-ethoxy-2-methylbenzene.

Scientific Research Applications

4-Chloro-1-ethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethoxy-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles to form substituted products. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methoxy-2-methylbenzene
  • 4-Chloro-1-ethoxybenzene
  • 4-Chloro-2-methylbenzene

Uniqueness

4-Chloro-1-ethoxy-2-methylbenzene is unique due to the presence of both an ethoxy group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-chloro-1-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQOBGKIAAQMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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